molecular formula C10H5Br2NO3 B15335619 5-(3,5-Dibromophenyl)isoxazole-3-carboxylic Acid

5-(3,5-Dibromophenyl)isoxazole-3-carboxylic Acid

Cat. No.: B15335619
M. Wt: 346.96 g/mol
InChI Key: LXBLECCVFWRZQW-UHFFFAOYSA-N
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Description

5-(3,5-Dibromophenyl)isoxazole-3-carboxylic acid is a chemical compound characterized by its brominated phenyl group attached to an isoxazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,5-dibromophenylboronic acid and other necessary reagents.

  • Reaction Steps: The compound is synthesized through a series of reactions including halogenation, cyclization, and oxidation.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using advanced techniques like continuous flow chemistry.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where different substituents can replace the bromine atoms.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution reactions often use nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation products include carboxylic acids and ketones.

  • Reduction products can be alcohols or amines.

  • Substitution products vary based on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves modulation of biochemical pathways.

Comparison with Similar Compounds

  • 5-(3,5-Dibromophenyl)isoxazole-4-carboxylic acid

  • 5-(3,5-Dibromophenyl)isoxazole-2-carboxylic acid

Uniqueness: The placement of the carboxylic acid group at the 3-position of the isoxazole ring distinguishes this compound from its analogs, potentially leading to different biological activities and chemical properties.

Properties

Molecular Formula

C10H5Br2NO3

Molecular Weight

346.96 g/mol

IUPAC Name

5-(3,5-dibromophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H5Br2NO3/c11-6-1-5(2-7(12)3-6)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)

InChI Key

LXBLECCVFWRZQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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